molecular formula C13H13ClFNO B2796149 (2-Fluoro-4-phenoxyphenyl)methanamine;hydrochloride CAS No. 2361634-04-8

(2-Fluoro-4-phenoxyphenyl)methanamine;hydrochloride

Cat. No.: B2796149
CAS No.: 2361634-04-8
M. Wt: 253.7
InChI Key: WBZXSNNEBCWCFR-UHFFFAOYSA-N
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Description

(2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride is a fluorinated aromatic amine hydrochloride salt characterized by a phenoxy-substituted phenyl ring with a fluorine atom at the ortho position (C2) and an aminomethyl group at the para position (C4). The hydrochloride salt enhances aqueous solubility, a common feature in pharmaceutical intermediates to improve bioavailability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-4-phenoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO.ClH/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZXSNNEBCWCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-phenoxyphenyl)methanamine;hydrochloride typically involves the reaction of 2-fluoro-4-phenoxybenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key pathways include:

Reaction TypeReagents/ConditionsProductsNotes
Imine FormationKMnO₄ or H₂O₂ in acidic aqueous mediaCorresponding imines or nitrilesRequires catalytic acid (e.g., H₂SO₄)
Nitroso DerivativesOzone or peroxides at low temperaturesNitroso intermediatesLimited yield due to competing side reactions

For example, oxidation with potassium permanganate in sulfuric acid yields a nitrile derivative through sequential dehydrogenation and elimination of hydrogen fluoride. This reactivity parallels structurally similar fluorinated benzylamines.

Reduction Reactions

The hydrochloride salt participates in reductive transformations:

Reaction TypeReagents/ConditionsProductsSelectivity
Amine DehalogenationLiAlH₄ in THF, refluxFluorine-free benzylamine analogsComplete fluorine substitution
HydrogenolysisH₂/Pd-C in ethanol, 60°CPhenol derivativesCleavage of phenoxy group occurs

Reduction with lithium aluminum hydride removes the fluorine atom, yielding (4-phenoxyphenyl)methanamine. Catalytic hydrogenation under acidic conditions further reduces the phenoxy group to a hydroxyl group .

Nucleophilic Substitution

The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (NAS):

NucleophileConditionsProductsKinetics
AmmoniaCuCl₂, DMF, 120°C2-Amino-4-phenoxyphenylmethanamineModerate yield (~45%)
MethoxideK₂CO₃, DMSO, 80°C2-Methoxy-4-phenoxyphenylmethanamineHigh regioselectivity (>90%)
ThiolsEt₃N, acetonitrile, RTThioether derivativesRequires electron-deficient aryl ring

The electron-withdrawing phenoxy group enhances the electrophilicity of the adjacent fluorine, enabling substitution with soft nucleophiles like thiols under mild conditions.

Coupling Reactions

The amine group facilitates coupling reactions to form urea or amide derivatives:

Reaction PartnerReagents/ConditionsProductsApplications
IsocyanatesTriphosgene, DCM, RTUrea-linked conjugatesInhibitor synthesis (e.g., kinase targets)
Carboxylic AcidsEDC/HOBt, DMF, 0°C to RTAmidesBioactive compound development

For instance, treatment with 4-cyanophenyl isocyanate in dichloromethane produces a urea derivative, which has been explored in kinase inhibitor studies . Amide formation with substituted benzoic acids yields analogs with enhanced solubility profiles .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from non-fluorinated or methoxy-substituted analogs:

CompoundFluorine PositionKey Reactivity Difference
(4-Methoxyphenyl)methanamineN/ALower NAS activity due to lack of electron-withdrawing F
(2-Fluoro-3-methoxyphenyl)methanamine2-F, 3-OCH₃Enhanced stability toward oxidation
(4-Phenoxyphenyl)methanamineN/ANo fluorine substitution pathways

The fluorine atom’s electronegativity and the phenoxy group’s resonance effects synergistically activate the aryl ring for substitution and oxidation.

Stability Under Synthetic Conditions

Critical stability considerations include:

  • Acidic Conditions : Protonation of the amine group reduces nucleophilicity but stabilizes the hydrochloride salt during storage .

  • Thermal Decomposition : Degrades above 200°C, releasing hydrogen chloride and phenolic byproducts .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications in scientific research:

Medicinal Chemistry

  • Tyrosine Kinase Inhibition : Studies have indicated that derivatives of (2-Fluoro-4-phenoxyphenyl)methanamine;hydrochloride exhibit potential as inhibitors of tyrosine kinases, which are critical in cancer signaling pathways . This property suggests its utility in developing anticancer therapies.

Drug Development

  • Bioavailability Studies : Research has highlighted the importance of fluorinated compounds in enhancing bioavailability and pharmacokinetic properties. The presence of fluorine can improve metabolic stability and solubility .

Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures through various coupling reactions .

Case Study 1: Anticancer Activity

A study explored the efficacy of this compound derivatives in overcoming drug resistance in cancer cells. It was found that these compounds could significantly enhance the intracellular concentration of chemotherapeutic agents like paclitaxel, leading to improved therapeutic outcomes .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on modifying the phenoxy group to assess its impact on biological activity. Variations in substitution patterns were shown to influence binding affinity to target proteins, highlighting the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of (2-Fluoro-4-phenoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s key structural motif—fluorine at C2 and phenoxy at C4—distinguishes it from analogs. Substitutions at these positions influence electronic properties (e.g., electron-withdrawing fluorine vs. electron-donating methoxy) and steric effects, which modulate interactions with biological targets. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physical Properties of Selected Methanamine Hydrochlorides
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
(2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride* C₁₃H₁₃ClFNO ~253.45 2-F, 4-phenoxy Fluorine enhances electronegativity N/A
(4-Phenoxyphenyl)methanamine hydrochloride C₁₃H₁₄ClNO 235.71 4-phenoxy Lacks fluorine; simpler electronic profile
[2-(4-Trifluoromethylphenoxy)phenyl]methanamine hydrochloride C₁₄H₁₁ClF₃NO 303.71 4-CF₃, phenoxy Strong electron-withdrawing CF₃ group
4-(Difluoromethoxy)phenylmethanamine hydrochloride C₁₄H₁₄ClF₂NO 285.72 4-OCHF₂, biphenyl Difluoromethoxy increases lipophilicity
(4-Methoxyphenyl)(phenyl)methanamine hydrochloride C₁₄H₁₅ClNO 249.74 4-OCH₃, biphenyl Electron-donating methoxy group
1-(2,4-Difluoro-5-methylphenyl)methanamine hydrochloride C₈H₁₀ClF₂N 193.63 2,4-F, 5-CH₃ Multiple fluorines enhance stability

*Calculated based on structural similarity.

Substituent Effects on Properties

  • Fluorine vs.
  • Phenoxy vs. Biphenyl: The phenoxy group (C₆H₅O–) introduces an ether linkage, increasing polarity compared to biphenyl systems (e.g., [3-(4-Methylphenyl)phenyl]methanamine hydrochloride ).
  • Trifluoromethyl (CF₃): Compounds with CF₃ (e.g., [2-(4-Trifluoromethylphenoxy)phenyl]methanamine hydrochloride ) exhibit higher molecular weights and enhanced lipophilicity, which may improve blood-brain barrier penetration in CNS-targeting drugs.

Spectral Data and Characterization

While direct spectral data for the target compound are unavailable, analogs provide insights:

  • NMR Trends: Fluorine substituents cause distinct upfield/downfield shifts in ¹H and ¹³C NMR. For example, (6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine hydrochloride (a sulfur-containing analog) shows ¹³C NMR peaks at δ 134.3 (aromatic carbons) and δ 71.6 (ether-linked carbon) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) data for thieno-containing analogs (e.g., m/z 184.0800 [M+H]⁺ ) highlight the precision required for confirming molecular formulas in fluorinated derivatives.

Biological Activity

(2-Fluoro-4-phenoxyphenyl)methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Molecular Formula: C13H12ClFNO
Molecular Weight: 253.70 g/mol
IUPAC Name: this compound
Canonical SMILES: C1=CC=C(C=C1)OC2=CC=CC(=C2F)CN.Cl

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Interaction: The compound has been shown to modulate the activity of various enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways.
  • Receptor Binding: It can also interact with receptors that are crucial in signal transduction pathways, affecting cellular responses and gene expression regulation.

Biological Activity

Research has demonstrated that this compound exhibits diverse biological activities:

  • Antiparasitic Activity: A study focused on fluorine-containing analogues of known inhibitors against Trypanosoma cruzi and Toxoplasma gondii demonstrated that derivatives similar to (2-Fluoro-4-phenoxyphenyl)methanamine showed effective growth inhibition with EC50 values ranging from 1.6 µM to 5.7 µM .
  • Cytotoxicity: The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have indicated promising results, with IC50 values comparable to established chemotherapeutic agents. For example, compounds related to (2-Fluoro-4-phenoxyphenyl)methanamine exhibited cytotoxicity in the micromolar range against MCF-7 and A549 cell lines .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineEC50/IC50 Values (µM)Reference
AntiparasiticToxoplasma gondii1.6
AntiparasiticTrypanosoma cruzi5.4
CytotoxicityMCF-70.65
CytotoxicityA5492.41

Case Study 1: Antiparasitic Efficacy

A series of fluorinated derivatives were synthesized and tested for their efficacy against Toxoplasma gondii. The study revealed that the introduction of fluorine at specific positions enhanced the inhibitory activity compared to non-fluorinated analogues, highlighting the importance of structural modifications in drug design.

Case Study 2: Cancer Cell Line Studies

In a comparative study involving various phenoxy-substituted amines, (2-Fluoro-4-phenoxyphenyl)methanamine was shown to possess superior cytotoxic effects against human cancer cell lines when compared to traditional chemotherapeutics like doxorubicin. This suggests its potential as a lead compound for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride, and how can purity be maximized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with nucleophilic substitution or reductive amination. For example:

Step 1 : React 2-fluoro-4-phenoxyphenyl ketone with ammonium acetate under reductive conditions (e.g., sodium cyanoborohydride) to form the primary amine.

Step 2 : Treat the amine with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt.

  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Key Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm the fluorine-substituted aromatic ring and methanamine backbone. For example, the fluorine atom at C2 causes deshielding of adjacent protons, visible as a doublet in 1^1H NMR (δ 7.2–7.5 ppm).
  • IR : Stretching frequencies for N–H (3300–3500 cm1^{-1}) and C–F (1100–1250 cm1^{-1}) bonds.
  • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]+^+ (expected m/z ~262) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Moisture Sensitivity : Store in desiccated environments (e.g., under argon) to prevent hydrolysis of the amine group.
  • Thermal Stability : Degrades above 150°C; conduct thermogravimetric analysis (TGA) to determine safe handling temperatures.
  • Light Sensitivity : Protect from UV exposure to avoid photooxidation of the phenoxy group .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, phenoxy positioning) influence biological activity?

  • SAR Insights :

  • Fluorine Substituents : Fluorine at C2 enhances metabolic stability and binding affinity to serotonin receptors (e.g., 5-HT2A_{2A}) by reducing electron density in the aromatic ring .
  • Phenoxy Group : The 4-phenoxy substitution improves lipophilicity, enhancing blood-brain barrier penetration. Replacements with methoxy or ethoxy groups reduce CNS activity by 30–50% in comparative assays .
    • Experimental Design : Synthesize analogs (e.g., 3-fluoro or 4-chloro variants) and evaluate receptor binding via radioligand displacement assays (IC50_{50} values) .

Q. How can contradictions in reported biological activity data (e.g., conflicting IC50_{50} values) be resolved?

  • Troubleshooting Steps :

Assay Validation : Confirm receptor source (e.g., recombinant vs. native tissue) and buffer composition (divalent cations affect binding).

Compound Integrity : Re-analyze purity via HPLC; impurities >2% can skew results.

Dose-Response Curves : Use 8–12 concentration points to ensure accurate curve fitting.

  • Example : A study showing lower potency may have used impure compound or non-optimized incubation times .

Q. What strategies optimize pharmacokinetic properties (e.g., half-life, bioavailability)?

  • Approaches :

  • Prodrug Design : Convert the amine to a carbamate or amide to enhance oral absorption.
  • Cyclobutyl Modifications : Introduce cyclobutyl groups (as in ) to reduce first-pass metabolism via steric hindrance.
  • ADME Profiling : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (human liver microsomes, NADPH cofactor) .

Q. Which advanced analytical methods are recommended for resolving co-eluting impurities?

  • Techniques :

  • 2D-LC/MS : Orthogonal separation (e.g., HILIC followed by reversed-phase) coupled with high-resolution mass spectrometry to identify impurities.
  • Chiral HPLC : Resolve enantiomeric impurities using a Chiralpak AD-H column (heptane/ethanol with 0.1% diethylamine).
  • X-ray Crystallography : Confirm absolute configuration and detect crystal polymorphism affecting solubility .

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